Ethyl 2-hydroxy-5-iodobenzoate Ethyl 2-hydroxy-5-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 15125-84-5
VCID: VC21326512
InChI: InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=CC(=C1)I)O
Molecular Formula: C9H9IO3
Molecular Weight: 292.07 g/mol

Ethyl 2-hydroxy-5-iodobenzoate

CAS No.: 15125-84-5

Cat. No.: VC21326512

Molecular Formula: C9H9IO3

Molecular Weight: 292.07 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-hydroxy-5-iodobenzoate - 15125-84-5

Specification

CAS No. 15125-84-5
Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
IUPAC Name ethyl 2-hydroxy-5-iodobenzoate
Standard InChI InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3
Standard InChI Key WKGNZGPAJWJRDO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC(=C1)I)O
Canonical SMILES CCOC(=O)C1=C(C=CC(=C1)I)O

Introduction

Structural Characteristics and Identification

Ethyl 2-hydroxy-5-iodobenzoate belongs to the family of salicylate derivatives, characterized by its distinctive molecular arrangement. The compound features a benzene ring with strategically positioned functional groups that influence its chemical behavior and applications in organic synthesis.

The systematic IUPAC name for this compound is ethyl 2-hydroxy-5-iodobenzoate, denoting the presence of an ethyl ester group, a hydroxyl group at position 2, and an iodine atom at position 5 of the benzoic acid structure . It is registered with CAS number 15125-84-5 and can be identified through several synonyms including "ethyl 5-iodosalicylate" and "2-hydroxy-5-iodobenzoic acid ethyl ester" .

The structural configuration of ethyl 2-hydroxy-5-iodobenzoate creates unique electronic distributions and reactivity patterns. The hydroxyl group at the ortho position to the ester can form an intramolecular hydrogen bond with the carbonyl oxygen, affecting the reactivity of both groups. Meanwhile, the iodine atom at the 5-position provides an excellent site for various coupling reactions, making this compound particularly valuable in synthetic organic chemistry.

Physical and Chemical Properties

Ethyl 2-hydroxy-5-iodobenzoate exhibits distinct physical and chemical properties that are important to understand for proper handling, storage, and application in chemical synthesis. These properties arise from its molecular structure and the presence of specific functional groups.

At standard conditions, ethyl 2-hydroxy-5-iodobenzoate exists as a solid substance . The presence of the heavy iodine atom contributes to its relatively high density of 1.777 g/cm³ . The compound has a high boiling point of 323.5°C at 760 mmHg, reflecting the substantial intermolecular forces present in its structure . Its flash point is 149.5°C, which is an important safety consideration during handling and processing .

Table 1: Physical and Chemical Properties of Ethyl 2-hydroxy-5-iodobenzoate

PropertyValueReference
Physical StateSolid
Molecular FormulaC₉H₉IO₃
Molecular Weight292.07 g/mol
Density1.777 g/cm³
Boiling Point323.5°C at 760 mmHg
Flash Point149.5°C
XLogP33.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass291.95964 Da
Vapor Pressure0.000138 mmHg at 25°C

The chemical properties of ethyl 2-hydroxy-5-iodobenzoate are largely determined by its functional groups. The hydroxyl group (-OH) at the 2-position exhibits acidity and can participate in hydrogen bonding and various substitution reactions. The iodine atom at the 5-position is particularly significant for the compound's synthetic utility, as it can serve as a leaving group in numerous coupling reactions, including Suzuki, Sonogashira, and Heck couplings. The ethyl ester group (-COOC₂H₅) can undergo typical ester transformations such as hydrolysis, transesterification, and reduction.

The compound's lipophilicity is reflected in its calculated XLogP3 value of 3.6 , suggesting moderate lipophilicity and potential membrane permeability. This property may be relevant for biological applications and pharmacokinetic considerations in drug development contexts.

Synthesis and Preparation Methods

The synthesis of ethyl 2-hydroxy-5-iodobenzoate typically follows established organic chemistry procedures, with several routes available depending on the starting materials and desired scale of production. Understanding these synthetic pathways is essential for researchers working with this compound.

The most common method for preparing ethyl 2-hydroxy-5-iodobenzoate involves the esterification of 2-hydroxy-5-iodobenzoic acid with ethanol. This reaction is usually facilitated by acid catalysts such as sulfuric acid or hydrochloric acid, which promote the nucleophilic attack of ethanol on the carboxylic acid group. The general reaction can be represented as:

2-hydroxy-5-iodobenzoic acid + ethanol → ethyl 2-hydroxy-5-iodobenzoate + water

The starting material, 2-hydroxy-5-iodobenzoic acid, can be prepared from salicylic acid through iodination reactions. This process typically involves treating salicylic acid with an iodinating agent such as iodine in the presence of an oxidizing agent, or with compounds like N-iodosuccinimide (NIS), to introduce the iodine atom at the 5-position of the aromatic ring.

Alternative synthetic approaches may include:

  • Direct esterification of salicylic acid followed by selective iodination at the 5-position

  • Halogen exchange reactions starting from other 5-halogenated salicylic acid esters

  • Directed ortho-metalation strategies followed by iodination and esterification

The choice of synthetic route depends on factors such as reagent availability, scale requirements, desired purity, and economic considerations. Typical reaction conditions involve refluxing the reaction mixture for several hours, followed by workup procedures that may include extraction, washing, and purification steps such as recrystallization or column chromatography.

For laboratory-scale synthesis, purification is typically achieved through recrystallization from appropriate solvent systems or through column chromatography using silica gel as the stationary phase. The pure compound should be stored properly to prevent degradation, as discussed in subsequent sections.

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